1,3-Dibromo-2-nitrobenzene
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Overview
Description
1,3-Dibromo-2-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It has a molecular weight of 280.90 g/mol . The IUPAC name for this compound is 1,3-dibromo-2-nitrobenzene .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-2-nitrobenzene consists of a benzene ring with two bromine atoms and one nitro group attached to it . The exact positions of these groups can be determined by the numbering in the compound’s name: the bromine atoms are attached at the 1st and 3rd positions, and the nitro group is at the 2nd position .Physical And Chemical Properties Analysis
1,3-Dibromo-2-nitrobenzene has a molecular weight of 280.90 g/mol and a monoisotopic mass of 278.85305 g/mol . It has a topological polar surface area of 45.8 Ų and a complexity of 149 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Electron Attachment Studies
1,3-Dibromo-2-nitrobenzene has been examined alongside other nitrobenzene derivatives to understand temporary anion states and dissociative electron attachment processes. Studies have utilized electron transmission spectroscopy (ETS), dissociative electron attachment spectroscopy (DEAS), and negative ion mass spectrometry (NIMS), revealing insights into the energies of electron attachment to π* molecular orbitals and the dissociation behaviors of molecular negative ions. These investigations contribute to a deeper understanding of the electronic structures and reactive properties of nitrobenzene derivatives, highlighting the role of halogen substitution in influencing dissociative electron attachment outcomes (Asfandiarov et al., 2007).
Crystallographic Insights
Research comparing the crystal structures of 1,3-diiodo-5-nitrobenzene, 1,3-dibromo-5-nitrobenzene, and 1,3-dichloro-5-nitrobenzene has provided valuable insights into the impact of halogen atom size on nonbonded close contacts between molecules. These studies have illustrated how different halogen atoms affect the three-dimensional packing and intermolecular interactions within the crystal lattice, offering significant implications for the design and understanding of molecular materials. The findings underscore the intricate balance between covalent and non-covalent forces in dictating the structural and potentially functional properties of nitrobenzene derivatives (Bosch et al., 2022).
Photoreactivity and Derivative Synthesis
The synthesis and photoreactivity of nitrobenzene derivatives, including 1,3-dibromo-2-nitrobenzene, have been areas of active research. Investigations into the reactions of nitrobenzenes under various conditions, such as exposure to hydrobromic acid under irradiation, have yielded high yields of brominated aniline derivatives. These studies not only explore the fundamental aspects of nitrobenzene chemistry but also open pathways to novel synthetic strategies for functionalized aromatic compounds, which can be crucial for developing new materials, pharmaceuticals, and industrial chemicals (McIntyre et al., 2004).
Environmental and Catalytic Applications
Research into the environmental degradation of nitrobenzene and its derivatives, including studies on the reduction of nitrobenzene in synthetic wastewater using zerovalent iron (Fe0), sheds light on potential applications in pollution remediation. These findings highlight the versatility of 1,3-dibromo-2-nitrobenzene and related compounds in environmental science, particularly in developing treatments for nitroaromatic pollutants in industrial wastewater. Such studies are critical for addressing environmental pollution and devising effective strategies for the cleanup of hazardous substances (Mantha et al., 2001).
Safety And Hazards
1,3-Dibromo-2-nitrobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .
properties
IUPAC Name |
1,3-dibromo-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATHNBZPXBWLFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504741 |
Source
|
Record name | 1,3-Dibromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-nitrobenzene | |
CAS RN |
13402-32-9 |
Source
|
Record name | 1,3-Dibromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dibromonitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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